molecular formula C10H10Cl2N2O2 B1346641 N,N'-Bis(chloroacetyl)-p-phenylenediamine CAS No. 2653-08-9

N,N'-Bis(chloroacetyl)-p-phenylenediamine

Cat. No.: B1346641
CAS No.: 2653-08-9
M. Wt: 261.1 g/mol
InChI Key: RKJYUCXSQOPWBA-UHFFFAOYSA-N
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Description

N,N’-Bis(chloroacetyl)-p-phenylenediamine: is an organic compound characterized by the presence of two chloroacetyl groups attached to a p-phenylenediamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(chloroacetyl)-p-phenylenediamine typically involves the reaction of p-phenylenediamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Phenylenediamine+2Chloroacetyl chlorideN,N’-Bis(chloroacetyl)-p-phenylenediamine+2HCl\text{p-Phenylenediamine} + 2 \text{Chloroacetyl chloride} \rightarrow \text{N,N'-Bis(chloroacetyl)-p-phenylenediamine} + 2 \text{HCl} p-Phenylenediamine+2Chloroacetyl chloride→N,N’-Bis(chloroacetyl)-p-phenylenediamine+2HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane or chloroform.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(chloroacetyl)-p-phenylenediamine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Condensation reactions: It can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted derivatives, such as N,N’-bis(azidoacetyl)-p-phenylenediamine.

    Oxidation: Formation of oxidized derivatives, potentially altering the aromatic ring.

    Reduction: Formation of reduced derivatives, potentially leading to the removal of chloroacetyl groups.

Scientific Research Applications

Chemistry: N,N’-Bis(chloroacetyl)-p-phenylenediamine is used as a building block in organic synthesis to create more complex molecules, including polymers and heterocyclic compounds.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs and therapeutic agents. Its ability to form stable complexes with metals makes it useful in bioinorganic chemistry.

Industry: In the industrial sector, N,N’-Bis(chloroacetyl)-p-phenylenediamine is used in the production of specialty chemicals and materials, including advanced polymers and coatings.

Comparison with Similar Compounds

  • N,N’-Bis(chloroacetyl)ethylenediamine
  • N,N’-Bis(chloroacetyl)propylenediamine
  • N,N’-Bis(chloroacetyl)benzidine

Comparison: N,N’-Bis(chloroacetyl)-p-phenylenediamine is unique due to its p-phenylenediamine core, which provides distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and the types of derivatives it can form, making it particularly valuable in specific synthetic applications.

Properties

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYUCXSQOPWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181102
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-08-9
Record name N,N′-1,4-Phenylenebis[2-chloroacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2653-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(chloroacetyl)-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49396
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Record name N,N'-Bis(chloroacetyl)-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,4-phenylenebis(2-chloroacetamide)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC93QF9BNN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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